Cas no 2228624-63-1 ((3,5-Dimethoxy-4-methylphenyl)methanesulfonamide)

(3,5-Dimethoxy-4-methylphenyl)methanesulfonamide is a sulfonamide derivative characterized by its methoxy-substituted aromatic ring structure. This compound is of interest in synthetic and medicinal chemistry due to its potential as a versatile intermediate in the development of biologically active molecules. The presence of electron-donating methoxy groups enhances its reactivity in electrophilic substitution reactions, while the sulfonamide moiety offers opportunities for further functionalization. Its stable crystalline form and well-defined chemical properties make it suitable for precise applications in pharmaceutical research and organic synthesis. The compound's structural features contribute to its utility in designing enzyme inhibitors or receptor modulators, particularly in contexts requiring targeted molecular interactions.
(3,5-Dimethoxy-4-methylphenyl)methanesulfonamide structure
2228624-63-1 structure
Product Name:(3,5-Dimethoxy-4-methylphenyl)methanesulfonamide
CAS No:2228624-63-1
MF:C10H15NO4S
MW:245.2954018116
CID:5762225
PubChem ID:165885362
Update Time:2025-05-22

(3,5-Dimethoxy-4-methylphenyl)methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • (3,5-dimethoxy-4-methylphenyl)methanesulfonamide
    • 2228624-63-1
    • EN300-1989865
    • (3,5-Dimethoxy-4-methylphenyl)methanesulfonamide
    • Inchi: 1S/C10H15NO4S/c1-7-9(14-2)4-8(5-10(7)15-3)6-16(11,12)13/h4-5H,6H2,1-3H3,(H2,11,12,13)
    • InChI Key: ADJQTMIKWVHQJB-UHFFFAOYSA-N
    • SMILES: S(CC1C=C(C(C)=C(C=1)OC)OC)(N)(=O)=O

Computed Properties

  • Exact Mass: 245.07217913g/mol
  • Monoisotopic Mass: 245.07217913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 87Ų

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Additional information on (3,5-Dimethoxy-4-methylphenyl)methanesulfonamide

(3,5-Dimethoxy-4-methylphenyl)methanesulfonamide: A Comprehensive Overview

The compound with CAS No. 2228624-63-1, commonly referred to as (3,5-Dimethoxy-4-methylphenyl)methanesulfonamide, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a methanesulfonamide group with a substituted phenyl ring. The methanesulfonamide moiety is known for its stability and reactivity, making it a valuable component in various chemical reactions and applications.

Recent studies have highlighted the potential of (3,5-Dimethoxy-4-methylphenyl)methanesulfonamide in drug discovery and development. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those with potential therapeutic applications. The substituted phenyl ring in this compound contributes to its ability to interact with biological systems, making it a promising candidate for further investigation in medicinal chemistry.

One of the most notable aspects of this compound is its chemical stability. The presence of methoxy groups at the 3 and 5 positions of the phenyl ring enhances its resistance to oxidative degradation, which is a critical factor in ensuring its shelf life and usability in various chemical processes. Additionally, the methyl group at the 4 position further modulates the electronic properties of the aromatic ring, influencing its reactivity and selectivity in different reaction conditions.

From a synthetic perspective, (3,5-Dimethoxy-4-methylphenyl)methanesulfonamide can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. Recent advancements in catalytic methodologies have enabled more efficient and environmentally friendly syntheses of this compound. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to significantly improve the yield and purity of this compound, making it more accessible for large-scale production.

In terms of applications, this compound has shown promise in several areas. In pharmaceutical research, it has been utilized as an intermediate in the synthesis of complex molecules with potential anti-inflammatory and analgesic properties. Furthermore, its ability to act as a versatile building block in organic synthesis has made it a valuable tool for chemists working on diverse projects ranging from agrochemicals to advanced materials.

Recent studies have also delved into the environmental impact of (3,5-Dimethoxy-4-methylphenyl)methanesulfonamide. Researchers have investigated its biodegradability under various conditions and have found that it exhibits moderate persistence in aquatic environments. This information is crucial for assessing its potential risks to ecosystems and guiding sustainable practices in its production and use.

Looking ahead, the continued exploration of (3,5-Dimethoxy-4-methylphenyl)methanesulfonamide is expected to yield further insights into its properties and applications. With ongoing advancements in analytical techniques and computational modeling, chemists are better equipped to design experiments that optimize its performance in different contexts. Moreover, collaborations between academia and industry are likely to accelerate the translation of research findings into practical solutions.

In conclusion, (3,5-Dimethoxy-4-methylphenyl)methanesulfonamide stands out as a multifaceted compound with significant potential across multiple disciplines. Its unique structure, combined with recent breakthroughs in synthesis and application techniques, positions it as a key player in future chemical innovations. As research continues to unfold, this compound will undoubtedly contribute to the development of novel materials and therapies that address pressing challenges in science and medicine.

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